Ethyl 2-[(2-methylbenzoyl)amino]benzoate
Description
Ethyl 2-[(2-methylbenzoyl)amino]benzoate is an aromatic ester derivative featuring a 2-methylbenzoyl substituent linked via an amide bond to the 2-position of an ethyl benzoate scaffold. This compound’s structure combines ester and amide functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The 2-methyl group on the benzoyl ring introduces steric and electronic effects that influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32g/mol |
IUPAC Name |
ethyl 2-[(2-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-21-17(20)14-10-6-7-11-15(14)18-16(19)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
MDBIGYGLJHHQTK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
Ethyl 2-[(2-Bromobenzoyl)amino]benzoate
- Structure : The 2-methyl group is replaced with a bromine atom.
- Key Differences: Molecular Weight: 348.196 g/mol (vs. ~283.3 g/mol for the target compound) . Biological Implications: Brominated analogues often exhibit altered pharmacokinetics due to increased lipophilicity and membrane permeability.
Ethyl 4-[3-(2-Methylbenzoyl)thioureido]benzoate (FUGZOX)
- Structure : Features a thiourea linkage instead of an amide, with the 2-methylbenzoyl group at the 4-position.
- Key Differences :
Heterocyclic Analogues
Ethyl 2-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate
- Structure : Incorporates a benzodioxane ring in place of the benzoyl group.
- Key Differences :
Marine Pyranyl Benzoate Analogues (Compounds 128–131)
- Structure : Pyranyl or chromene rings fused with benzoate esters.
- Key Differences: Bioactivity: Antibacterial activity in marine isolates (e.g., compound 128) is linked to dihydro-methyl-2H-pyran-2-yl propanoate moieties, absent in the target compound . Ecological Role: Structural similarities suggest symbiotic biosynthesis pathways between marine bacteria and host organisms .
Substituent-Driven Reactivity
Ethyl 2-[(2-Cyanoacetyl)amino]benzoate
- Structure: Cyanoacetyl group replaces the 2-methylbenzoyl moiety.
- Key Differences: Reactivity: The cyano group’s strong electron-withdrawing effect increases susceptibility to nucleophilic attack, making it a valuable pharmaceutical intermediate . Applications: Used in synthesizing fluorescent sensors and enzyme inhibitors due to its versatile reactivity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Physicochemical Properties
- Steric Effects : The 2-methyl group in the target compound balances steric hindrance and electronic effects, enabling moderate reactivity in substitution reactions.
- Hydrogen Bonding : Amide linkages (N–H···O) facilitate stronger intermolecular interactions compared to thiourea derivatives, influencing crystallization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
